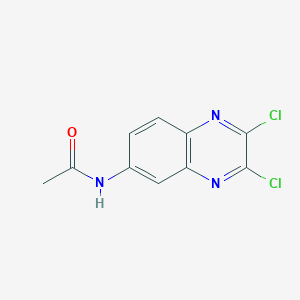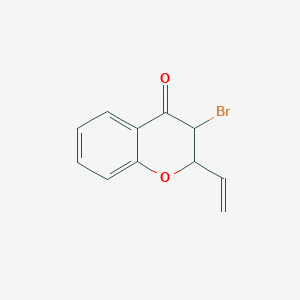
4H-1-Benzopyran-4-one, 3-bromo-2-ethenyl-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-vinylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The structure of 3-Bromo-2-vinylchroman-4-one consists of a chromanone core with a bromine atom at the third position and a vinyl group at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-vinylchroman-4-one can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-4-hydroxycoumarin with vinylmagnesium bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 3-Bromo-2-vinylchroman-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-vinylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carbonyl group in the chromanone core can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted chromanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-2-vinylchroman-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-vinylchroman-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. It can also interact with reactive oxygen species (ROS) and exhibit antioxidant properties by scavenging free radicals .
Comparación Con Compuestos Similares
Similar Compounds
Chroman-4-one: Lacks the bromine and vinyl groups but shares the chromanone core.
2-Vinylchroman-4-one: Similar structure but without the bromine atom.
3-Bromo-4-hydroxycoumarin: Contains the bromine atom but lacks the vinyl group.
Uniqueness
3-Bromo-2-vinylchroman-4-one is unique due to the presence of both the bromine atom and the vinyl group, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
815599-75-8 |
|---|---|
Fórmula molecular |
C11H9BrO2 |
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
3-bromo-2-ethenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H9BrO2/c1-2-8-10(12)11(13)7-5-3-4-6-9(7)14-8/h2-6,8,10H,1H2 |
Clave InChI |
WAGHDNMCLMRVKT-UHFFFAOYSA-N |
SMILES canónico |
C=CC1C(C(=O)C2=CC=CC=C2O1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



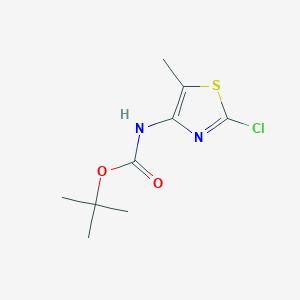
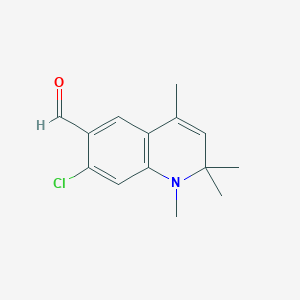

![7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one](/img/structure/B11861863.png)
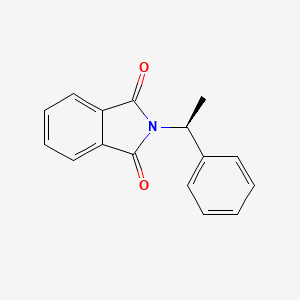
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11861868.png)






